molecular formula C22H26Cl2N2O6 B2603782 3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 743452-10-0

3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Número de catálogo: B2603782
Número CAS: 743452-10-0
Peso molecular: 485.36
Clave InChI: PJBMYJUECVMIOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • A chloroacetamidoethoxy substituent at the 2-position.
  • A 2-chlorophenyl group at the 4-position.
  • Ethyl and methyl ester groups at the 3- and 5-positions, respectively.

This structure is analogous to clinically used calcium channel blockers (CCBs) like amlodipine but differs in the 2-position substituent, which introduces a chloroacetamido group instead of an aminoethoxy moiety .

Propiedades

IUPAC Name

3-O-ethyl 5-O-methyl 2-[2-[(2-chloroacetyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O6/c1-4-32-22(29)20-16(12-31-10-9-25-17(27)11-23)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)24/h5-8,19,26H,4,9-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBMYJUECVMIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound structurally related to the well-known calcium channel blocker amlodipine. This compound is categorized under the class of 1,4-dihydropyridines (DHPs), which are widely recognized for their pharmacological properties, particularly in cardiovascular medicine. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C22H26Cl2N2O6
  • Molecular Weight : 485.36 g/mol
  • IUPAC Name : 3-O-ethyl 5-O-methyl 2-[2-[(2-chloroacetyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

The biological activity of this compound primarily revolves around its action as a calcium channel blocker. DHPs like this compound inhibit calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. This mechanism is beneficial in treating hypertension and angina pectoris.

Biological Activity Overview

Research indicates that compounds within the DHP class exhibit various biological activities:

  • Antihypertensive Effects : The primary application of DHPs is in managing hypertension by relaxing blood vessels.
  • Cardioprotective Properties : These compounds may also provide protection against cardiac hypertrophy and ischemia by improving myocardial oxygen supply.
  • Antitumor Activity : Some studies have suggested that DHP derivatives possess antitumor properties, potentially inhibiting cancer cell proliferation.
  • Antimicrobial Effects : There is emerging evidence that certain DHPs may exhibit antibacterial and antifungal activities.

Study on Antihypertensive Effects

A study conducted on a related DHP compound demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to enhanced nitric oxide availability due to calcium channel blockade, leading to vasodilation .

Antitumor Activity Investigation

Research published in the Journal of Medicinal Chemistry evaluated a series of DHP derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the dihydropyridine ring could enhance antitumor activity, suggesting a structure-activity relationship that could be explored further with the compound .

Antimicrobial Studies

A preliminary study assessed the antimicrobial properties of DHP derivatives against common pathogens. The results indicated moderate activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
AmlodipineAntihypertensiveKappe (2000)
NifedipineAntitumorJournal of Medicinal Chemistry (2020)
FelodipineAntimicrobialPreliminary Study on DHP Derivatives

Aplicaciones Científicas De Investigación

Antihypertensive Activity

The dihydropyridine derivatives, including this compound, are known for their calcium channel blocking activity. This mechanism is crucial in managing hypertension and angina pectoris. The presence of the chloroacetamido and ethoxy groups enhances its lipophilicity and bioavailability, making it a candidate for further development as an antihypertensive agent .

Case Studies

  • Amlodipine Impurity Reference : The compound has been identified as an impurity in Amlodipine formulations. Research has focused on its characterization to ensure quality control during the manufacturing process of Amlodipine, a widely used antihypertensive medication. The establishment of reference standards for such impurities is critical for regulatory compliance and therapeutic efficacy .
  • Pharmacokinetic Studies : Studies have demonstrated that modifications in the molecular structure of dihydropyridines can significantly alter their pharmacokinetic profiles. For instance, the addition of various substituents can affect absorption rates and half-lives, which are essential parameters in drug formulation .

Potential Side Effects

Despite its therapeutic potential, compounds like 3-Ethyl 5-methyl 2-{[2-(2-chloroacetamido)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate may exhibit side effects such as toxicity upon ingestion or skin irritation. Safety assessments are essential prior to clinical application .

Comparación Con Compuestos Similares

Structural Analogues of 1,4-Dihydropyridines

Key structural variations among DHP derivatives include:

Substituents at the 2-position: Aminoethoxy, acetoxy, benzoylamino, or chloroacetamido groups.

Aromatic groups at the 4-position : 2-Chlorophenyl, 3-nitrophenyl, or dichlorophenyl.

Ester groups at 3- and 5-positions : Ethyl, methyl, or isopropyl esters.

Table 1: Structural and Functional Comparisons
Compound Name (CAS) 2-Position Substituent 4-Position Substituent Key Properties Reference
Target Compound Chloroacetamidoethoxy 2-Chlorophenyl High polarity, potential metabolic instability
Amlodipine (88150-42-9) Aminoethoxy 2-Chlorophenyl Basic amino group; long-acting CCB
Felodipine (72509-76-3) Methyl 2,3-Dichlorophenyl High lipophilicity; vascular selectivity
Compound 39 () Acetoxyethoxy 2-Chlorophenyl Moderate Rf (0.25 in ethyl ether:hexane)
Pranedipine (115972-78-6) Aminoethoxyethoxy 2,3-Dichlorophenyl Extended half-life; PET imaging utility

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • Amlodipine : Binds to L-type calcium channels with a dissociation constant ($Kd$) of ~4.2 nmol/mL and a $B{max}$ of 19.2 pmol/mL in myocardial tissue .
  • Felodipine : Dichlorophenyl substitution enhances vascular smooth muscle selectivity over cardiac tissue .
Stability and Metabolism
  • Amlodipine forms a stable maleate salt but generates impurities (e.g., m/z 392.2) under accelerated degradation, likely via deamination or ester hydrolysis .
  • The target compound’s chloroacetamido group may increase susceptibility to hydrolysis, requiring stabilization strategies (e.g., inert storage conditions) .

Clinical and Industrial Relevance

  • Amlodipine : First-line antihypertensive with a plasma protein binding of ~97.5% and half-life of 30–50 hours .
  • Target Compound : The chloroacetamido group could improve tissue penetration but may require formulation adjustments to mitigate hydrolysis risks.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to minimize impurities?

Methodological Answer:

  • Prioritize regioselective protection of reactive sites (e.g., chloroacetamido and dihydropyridine moieties) using computational reaction path searches based on quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
  • Monitor reaction progression via HPLC-MS to detect early-stage impurities like Imp. D(EP) (CAS 113994-41-5), a common byproduct arising from incomplete substitution at the ethoxy-methyl position .
  • Use orthogonal purification techniques (e.g., preparative HPLC with ion-pairing reagents) to separate structurally similar impurities .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural confirmation : High-resolution NMR (¹H/¹³C, COSY, HSQC) to resolve stereochemical ambiguities at the 1,4-dihydropyridine ring and ethoxy-methyl substituents .
  • Purity assessment : HPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities, validated against USP reference standards (e.g., Amlodipine Related Compound B RS, CAS 721958-72-1) .
  • Mass analysis : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 570.03 for C29H32ClN3O7) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Case example : Discrepancies in NMR signals for the ethoxy-methyl group may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to stabilize rotamers and assign peaks accurately .
  • Cross-validate with X-ray crystallography for solid-state conformation, particularly for the 2-chlorophenyl substituent’s spatial arrangement .
  • Compare experimental data with computational predictions (e.g., DFT-optimized geometries and chemical shift calculations) .

Q. What strategies are effective for regioselective modification of the dihydropyridine core?

Methodological Answer:

  • Targeting the 2-position : Use protecting groups (e.g., tert-butyldimethylsilyl ether) on the ethoxy-methyl chain to direct electrophilic substitutions .
  • Redox-active modifications : Employ electrochemical methods to stabilize the 1,4-dihydropyridine ring during functionalization, preventing oxidation to pyridine derivatives .
  • Computational modeling (e.g., Fukui function analysis) to identify nucleophilic/electrophilic sites on the heterocyclic core .

Q. How should researchers design stability studies to assess degradation pathways?

Methodological Answer:

  • Forced degradation : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic stress (ICH Q1B guidelines). Monitor via LC-MS for major degradation products (e.g., cleavage of the chloroacetamido group generates Amlodipine Related Compound E RS, CAS 88150-62-3) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions, focusing on the labile 1,4-dihydropyridine ring .
  • Solid-state stability : Perform dynamic vapor sorption (DVS) to assess hygroscopicity-induced degradation .

Methodological Challenges and Solutions

Q. What experimental approaches mitigate challenges in impurity profiling for regulatory compliance?

Methodological Answer:

  • Impurity tracking : Develop a mass defect filter (MDF) workflow in LC-HRMS to distinguish process-related impurities (e.g., UK-48340, a diastereomer) from degradation products .
  • Reference standards : Synthesize and characterize impurities (e.g., Imp. D(EP)) using preparative chromatography and spiking experiments to confirm HPLC retention times .
  • Quantification : Validate impurity methods per ICH Q3A/B using CAD for non-UV-active species .

Q. How can computational tools enhance the design of derivatives with improved pharmacological properties?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., chloroacetamido vs. methylcarbamoyl groups) with solubility and metabolic stability using descriptors like LogP and polar surface area .
  • Docking studies : Screen derivatives against calcium channel homology models to predict binding affinity changes induced by ethoxy-methyl modifications .
  • ADMET prediction : Use platforms like SwissADME to optimize bioavailability while retaining dihydropyridine bioactivity .

Cross-Disciplinary Applications

Q. What advanced spectroscopic techniques are underutilized in studying this compound’s reactivity?

Methodological Answer:

  • In-situ FTIR : Monitor real-time reactions (e.g., ring oxidation) by tracking carbonyl stretching frequencies (1700–1750 cm⁻¹) .
  • EPR spectroscopy : Detect radical intermediates during photodegradation or redox reactions .
  • Solid-state NMR : Investigate polymorphic transitions affecting dissolution rates .

Q. How can researchers leverage comparative studies between dihydropyridine and pyridine derivatives?

Methodological Answer:

  • Electrochemical comparison : Use cyclic voltammetry to quantify oxidation potentials, correlating with the stability of the 1,4-dihydropyridine ring vs. pyridine analogs .
  • Thermal analysis : DSC/TGA to contrast melting points and decomposition pathways (e.g., dihydropyridine’s endothermic ring-opening vs. pyridine’s stability) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.